2,6-Dichloro-N-ethylbenzene-1-sulfonamide
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Overview
Description
2,6-Dichloro-N-ethylbenzene-1-sulfonamide is an organic compound with the molecular formula C8H9Cl2NO2S. It is a sulfonamide derivative, characterized by the presence of two chlorine atoms at the 2 and 6 positions on the benzene ring, an ethyl group attached to the nitrogen atom, and a sulfonamide group (-SO2NH2) attached to the benzene ring. This compound is used primarily in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-N-ethylbenzene-1-sulfonamide typically involves the sulfonation of 2,6-dichloroaniline followed by the introduction of an ethyl group. One common method includes:
Sulfonation: 2,6-dichloroaniline is reacted with chlorosulfonic acid (ClSO3H) under controlled conditions to introduce the sulfonamide group.
Ethylation: The resulting sulfonamide is then treated with ethylating agents such as ethyl iodide (C2H5I) in the presence of a base like potassium carbonate (K2CO3) to introduce the ethyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-N-ethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction Reactions: Reduction can lead to the formation of corresponding amines or dechlorinated products.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium amide (NaNH2) or thiourea (NH2CSNH2) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products
Substitution: Formation of N-ethyl-2,6-diaminobenzene-1-sulfonamide.
Oxidation: Formation of 2,6-dichlorobenzene-1-sulfonic acid.
Reduction: Formation of N-ethylbenzene-1-sulfonamide.
Scientific Research Applications
2,6-Dichloro-N-ethylbenzene-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-N-ethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or interfere with biological pathways. The chlorine atoms and ethyl group contribute to the compound’s overall stability and reactivity, enhancing its effectiveness in various applications.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,6-dichloro-N-ethylbenzene-1-sulfonamide: Similar structure with a bromine atom at the 4 position.
2,6-Dichloro-N-methylbenzene-1-sulfonamide: Similar structure with a methyl group instead of an ethyl group.
2,6-Dichloro-N-phenylbenzene-1-sulfonamide: Similar structure with a phenyl group instead of an ethyl group.
Uniqueness
2,6-Dichloro-N-ethylbenzene-1-sulfonamide is unique due to its specific combination of chlorine atoms, ethyl group, and sulfonamide functionality. This combination imparts distinct chemical properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C8H9Cl2NO2S |
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Molecular Weight |
254.13 g/mol |
IUPAC Name |
2,6-dichloro-N-ethylbenzenesulfonamide |
InChI |
InChI=1S/C8H9Cl2NO2S/c1-2-11-14(12,13)8-6(9)4-3-5-7(8)10/h3-5,11H,2H2,1H3 |
InChI Key |
HPIAGOGXXIOWQD-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C=CC=C1Cl)Cl |
Origin of Product |
United States |
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